molecular formula C8H14ClNO2 B152065 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride CAS No. 133382-42-0

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B152065
CAS No.: 133382-42-0
M. Wt: 191.65 g/mol
InChI Key: FNDQRJDGTZYKAB-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound featuring a fused tetrahydrofuran (oxa) and piperidine (aza) ring system with a ketone group at the 3-position. The spirocyclic architecture enhances conformational rigidity, optimizing receptor binding while maintaining metabolic stability.

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7-5-8(11-6-7)1-3-9-4-2-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDQRJDGTZYKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of an amino ketone with cyclopentadiene under heating conditions to yield the target product . The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemistry

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride serves as a building block for synthesizing other spirocyclic compounds. Its structural uniqueness allows chemists to explore new chemical reactions and develop derivatives with varied properties.

Biology

In biological research, this compound is utilized to study molecular interactions and pathways:

  • Muscarinic Agonism : It has been identified as an M1 muscarinic receptor agonist, which is crucial for enhancing cholinergic neurotransmission. This activity is particularly relevant in the context of Alzheimer's disease treatment, where it has shown promise in improving cognitive function in animal models .
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial effects, necessitating further investigation to establish efficacy against specific bacterial strains.

Medicine

The compound is under investigation for its therapeutic properties , especially in neuropharmacology:

  • Cognitive Enhancement : Research indicates that it may ameliorate cognitive impairments by acting on muscarinic receptors, suggesting its potential application in treating dementia-related conditions .

Case Studies

  • Study on M1 Muscarinic Agonists :
    A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated for their agonistic activity on M1 receptors. Two compounds showed significant phosphoinositide hydrolysis stimulation in rat hippocampal slices, indicating their potential as therapeutic agents for Alzheimer's disease .
  • Flow Chemistry Application :
    A recent project demonstrated the efficient synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine using continuous flow techniques. This method provided a safer alternative to traditional synthesis routes while achieving high enantiomeric excess (97.8%) and yield (82%) .

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ketone Position

  • 3-Ketone vs. 2-Ketone: The ketone at the 3-position in the target compound (vs. This may explain its superior M1 agonism compared to 2-ketone derivatives .
  • Enone System: The α,β-unsaturated ketone in 1-Oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride introduces conjugation, increasing reactivity but reducing metabolic stability compared to the saturated 3-ketone .

Substituent Effects

  • Methoxy Group: The 3-methoxy analog (CAS 1359822-76-6) exhibits higher lipophilicity (ClogP ~1.2 vs.
  • Amino Group: 8-Aminospiro[4.5]decane hydrochloride lacks the oxa ring, increasing basicity (pKa ~9.5) and making it suitable for salt formation or covalent modifications .

Heteroatom Variations

  • 2-Oxa vs. 1-Oxa : Relocating the oxygen to the 2-position (2-Oxa-8-azaspiro[4.5]decane hydrochloride) reduces ring strain but eliminates the ketone, diminishing receptor affinity .

Biological Activity

1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms. This structural configuration is significant for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H16ClNC_{10}H_{16}ClN with a molecular weight of approximately 191.66 g/mol. The compound's spirocyclic framework allows for diverse chemical reactivity, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the nitrogen atom and carbonyl group in its structure.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Studies have indicated that the compound acts as an M1 muscarinic agonist, which is particularly relevant for treating conditions such as Alzheimer's disease. It has been shown to ameliorate cognitive impairments in animal models, suggesting its potential in enhancing cholinergic neurotransmission .

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Cognitive Enhancement : The compound has demonstrated significant effects in improving memory and cognitive functions in rodent models by acting on muscarinic receptors.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although detailed investigations are required to establish efficacy against specific bacterial strains .

Case Studies

  • Cognitive Function Studies : A study conducted on rats showed that administration of this compound improved performance in passive avoidance tasks when challenged with scopolamine-induced amnesia. This indicates its role as a potential therapeutic agent for cognitive disorders .
  • Antimicrobial Evaluation : Although limited, some derivatives of the spiro compound have shown moderate antibacterial activity against Gram-positive bacteria, necessitating further exploration into their mechanisms and efficacy against diverse microbial strains .

Data Table: Biological Activities

Activity TypeEffect/OutcomeReference
Cognitive EnhancementImproved memory performance in rodent models
AntimicrobialModerate activity against Gram-positive bacteria
Muscarinic AgonismEnhanced cholinergic transmission

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical processes that may include:

  • Formation of the Spirocyclic Framework : Utilizing starting materials that facilitate cyclization.
  • Functionalization : Introducing various functional groups to enhance biological activity or selectivity.

Research into structure-activity relationships (SAR) has revealed that modifications at specific positions can significantly alter the affinity for muscarinic receptors and the overall pharmacological profile of the compound .

Q & A

Q. How can green chemistry principles be applied to reduce waste in its synthesis?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., enzyme-mediated ring closure). Use life-cycle assessment (LCA) tools to quantify environmental impact reductions .

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